molecular formula C28H37NO2 B1256084 F 16915 CAS No. 92510-91-3

F 16915

Cat. No.: B1256084
CAS No.: 92510-91-3
M. Wt: 419.6 g/mol
InChI Key: BUWVEXMRBAWBPJ-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

F 16915 is synthesized from docosahexaenoic acid through a series of chemical reactions. The synthetic route involves the esterification of docosahexaenoic acid with nicotinyl alcohol, followed by purification steps to obtain the final product . The industrial production methods for this compound are not widely documented, but they likely involve similar chemical processes on a larger scale.

Chemical Reactions Analysis

F 16915 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

F 16915 has several scientific research applications:

    Cardiovascular Research: It is primarily studied for its potential to prevent heart failure-induced atrial fibrillation. .

    Pharmacology: this compound is used in pharmacological research to understand its effects on heart function and its potential as a therapeutic agent.

    Biochemistry: Researchers study the biochemical pathways and molecular targets affected by this compound to gain insights into its mechanism of action.

Mechanism of Action

F 16915 exerts its effects by targeting the electrical and structural remodeling of the atria. It reduces the de-phosphorylation of connexin43, a protein involved in gap junction communication, thereby improving the synchronization of atrial cells. This action helps to prevent the maintenance of atrial fibrillation in heart failure models .

Comparison with Similar Compounds

F 16915 is unique compared to other docosahexaenoic acid derivatives due to its specific ability to prevent heart failure-induced atrial fibrillation. Similar compounds include other polyunsaturated fatty acid derivatives, such as:

  • Eicosapentaenoic acid derivatives
  • Linoleic acid derivatives
  • Alpha-linolenic acid derivatives

These compounds also have cardiovascular benefits but may not specifically target atrial fibrillation as effectively as this compound .

Properties

IUPAC Name

pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(30)31-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWVEXMRBAWBPJ-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92510-91-3
Record name F-16915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092510913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F-16915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L7PA2MAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the main finding of the research on F 16915?

A1: Both research papers [, ] indicate that this compound, also known as Pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, shows promise in preventing atrial fibrillation induced by heart failure. The titles suggest it could be a novel "upstream therapy," implying it might target the underlying causes of heart failure-related atrial fibrillation rather than just the symptoms.

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